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Compound of Interest

Compound Name: 5-Bromo-2-(chloromethyl)pyridine

Cat. No.: B063289

An In-Depth Technical Guide to 5-Bromo-2-(chloromethyl)pyridine: Synthesis, Reactivity,
and Applications

Introduction

In the landscape of modern drug discovery and organic synthesis, halogenated heterocycles
serve as indispensable building blocks. Their unique electronic properties and versatile
reactivity allow for the construction of complex molecular architectures. Among these, 5-
Bromo-2-(chloromethyl)pyridine has emerged as a particularly valuable intermediate. This
bifunctional reagent, featuring a reactive chloromethyl group and a modifiable bromo-
substituted pyridine core, offers a dual-handle approach for synthetic chemists. The
chloromethyl group acts as a potent electrophile for alkylating a wide range of nucleophiles,
while the bromine atom provides a strategic site for carbon-carbon and carbon-heteroatom
bond formation via transition metal-catalyzed cross-coupling reactions. This guide, intended for
researchers and drug development professionals, provides a comprehensive overview of the
synthesis, physicochemical properties, reactivity, and safe handling of this pivotal synthetic
intermediate.

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount in a research setting. The key
properties of 5-Bromo-2-(chloromethyl)pyridine are summarized below. It is crucial to
distinguish between the free base and its hydrochloride salt, as their properties differ.
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5-Bromo-2- 5-Bromo-2-
Property - .y
(chloromethyl)pyridine (chloromethyl)pyridine HCI
Molecular Formula CeHsBrCIN[1] CeHeBrCIzN[2][3]
Molecular Weight 206.47 g/mol [1] 242.93 g/mol [2][3]
CAS Number 168823-76-5[4][5] 936342-91-5[2][3]

White crystalline ]
Appearance ] White powder[7]
powder/solid[6]

Boiling Point ~243.4 °C at 760 mmHg[1] Not available

N Inert atmosphere, store in
Storage Conditions Store at 2-8°CJ[7]
freezer (-20°C)[5]

Safety and Handling

5-Bromo-2-(chloromethyl)pyridine is an irritant and should be handled with appropriate
caution in a chemical fume hood.[4]

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

e Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye
protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing).[1][4]

e Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and
protective clothing are mandatory.[4]

e Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

[4]

Synthesis and Mechanistic Considerations

The synthesis of 5-Bromo-2-(chloromethyl)pyridine typically originates from the
commercially available precursor, 5-bromo-2-methylpyridine. The critical transformation is the
selective chlorination of the methyl group at the 2-position. While various chlorinating agents
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can be employed, the choice of reagent is dictated by the need to avoid unwanted side
reactions, such as chlorination of the pyridine ring or substitution of the bromine atom.

A common and effective method involves the chlorination of the corresponding alcohol, (5-
bromopyridin-2-yl)methanol, which is readily prepared from 5-bromo-2-methylpyridine.
Reagents like thionyl chloride (SOCI2) are effective but can be overly aggressive, potentially
leading to the formation of the 2-chloro-6-(chloromethyl)pyridine byproduct if reaction
conditions are not strictly controlled.[8][9]

A more refined and milder approach utilizes the cyanuric chlorideeDMF adduct.[8][9] This
reagent system offers higher selectivity for the conversion of the primary alcohol to the desired
chloromethyl compound, minimizing over-chlorination. The byproduct, solid cyanuric acid, is
easily removed by filtration, simplifying the workup process.[9]
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Caption: Synthetic workflow for 5-Bromo-2-(chloromethyl)pyridine.
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Reactivity and Synthetic Utility

The synthetic power of 5-Bromo-2-(chloromethyl)pyridine lies in its orthogonal reactivity. The
two halogen atoms can be addressed independently, allowing for sequential and controlled

molecular elaboration.

» Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is a potent
electrophile, readily undergoing Sn2 reactions with a vast array of nucleophiles. This includes
amines, thiols, alcohols, and carbanions, providing a straightforward method to introduce the
(5-bromopyridin-2-yl)methyl scaffold into a target molecule. This reaction is fundamental to
its use as a linker or building block in pharmaceutical and materials science.[9]

e Cross-Coupling at the Bromo Position: The bromine atom at the C-5 position of the pyridine
ring is an ideal handle for transition metal-catalyzed cross-coupling reactions. Suzuki-
Miyaura coupling with boronic acids, for instance, allows for the formation of C-C bonds,
connecting the pyridine core to other aryl or alkyl groups.[6] Other reactions, such as
Buchwald-Hartwig amination or Sonogashira coupling, can also be employed to further

functionalize this position.

This dual reactivity makes it a cornerstone intermediate for creating libraries of complex
substituted pyridines for screening in drug discovery programs.
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Caption: Dual reactivity of 5-Bromo-2-(chloromethyl)pyridine.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b063289?utm_src=pdf-body
https://pdfs.semanticscholar.org/3147/a02abd4764f9a3bde92b901ae88b7dfd2150.pdf
https://www.innospk.com/en/?news/grok-exploring-5-bromo-2-chloro-3-methylpyridine-properties-and-applications
https://www.benchchem.com/product/b063289?utm_src=pdf-body-img
https://www.benchchem.com/product/b063289?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Representative Experimental Protocol

The following protocol outlines a general procedure for the N-alkylation of a primary amine

using 5-Bromo-2-(chloromethyl)pyridine. This serves as a template that can be adapted for

various nucleophiles.

Objective: Synthesis of N-((5-bromopyridin-2-yl)methyl)aniline.

Materials:

5-Bromo-2-(chloromethyl)pyridine (1.0 eq)

Aniline (1.1 eq)

Potassium carbonate (K2COs) (2.0 eq)

Acetonitrile (CH3CN), anhydrous

Ethyl acetate

Saturated aqueous sodium bicarbonate (NaHCO3s) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), add 5-Bromo-2-(chloromethyl)pyridine (1.0 eq) and anhydrous acetonitrile.

Addition of Reagents: Add aniline (1.1 eq) to the solution, followed by potassium carbonate
(2.0 eq).

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-18
hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup:
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[e]

Once the reaction is complete, filter the mixture to remove the potassium carbonate.

o

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

[¢]

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

[e]

Wash the organic layer sequentially with saturated aqueous NaHCOs solution (2x) and
brine (1x).

« |solation and Purification:
o Dry the organic layer over anhydrous MgSOQOa.

o Filter the drying agent and concentrate the filtrate under reduced pressure to yield the
crude product.

o Purify the crude product by flash column chromatography on silica gel to obtain the pure
N-((5-bromopyridin-2-yl)methyl)aniline.

Causality: The use of a mild base like potassium carbonate is crucial. It deprotonates the amine
nucleophile in situ, increasing its nucleophilicity, while also neutralizing the HCI byproduct
generated during the reaction, driving the equilibrium towards the product. Acetonitrile is
chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants
and facilitates the Sn2 reaction mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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